SA4503 is a synthetic compound classified as a selective sigma-1 receptor (σ1R) agonist. [, , ] It exhibits high affinity for the σ1R subtype while demonstrating significantly lower affinity for the sigma-2 receptor (σ2R) subtype. [] This selectivity makes SA4503 a valuable tool in scientific research, specifically in investigating the roles and functions of σ1R in various biological processes.
Cutamesine dihydrochloride is classified as a sigma-1 receptor agonist. Sigma-1 receptors are chaperone proteins primarily located in the endoplasmic reticulum of cells within the central nervous system. These receptors play a crucial role in various cellular processes, including calcium signaling and apoptosis modulation. The compound is of significant interest in neurological research due to its potential therapeutic effects in conditions such as stroke and neurodegenerative diseases .
The synthesis of 1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride involves several key steps:
Industrial production requires precise control over reaction conditions such as temperature, pressure, and pH to optimize yield and minimize byproducts.
The molecular formula of cutamesine dihydrochloride is , with a molecular weight of 405.0 g/mol. The compound features a complex structure characterized by:
COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC.Cl
IWAWUADQLKNPLR-UHFFFAOYSA-N
These structural features contribute to its binding affinity for sigma receptors .
Cutamesine dihydrochloride can participate in several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The primary mechanism of action of cutamesine involves its role as an agonist at sigma-1 receptors. Upon binding to these receptors, cutamesine modulates intracellular calcium levels and influences various signaling pathways that are critical for neuronal survival and function. This modulation has been linked to protective effects against ischemic injury in neuronal tissues, suggesting potential therapeutic applications in stroke recovery .
Cutamesine dihydrochloride exhibits several notable physical and chemical properties:
The primary applications of cutamesine dihydrochloride revolve around its pharmacological properties:
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0